molecular formula C17H13N3O2S B2405423 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1024570-64-6

2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

Cat. No.: B2405423
CAS No.: 1024570-64-6
M. Wt: 323.37
InChI Key: RBNIURRLCATHCJ-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a synthetic compound based on the imidazoquinazolinone heterocyclic scaffold, which is recognized in medicinal chemistry for its privileged status in drug discovery . The core structure is shared with compounds that have demonstrated a range of biological activities in scientific research, including antihypertensive effects mediated by α-adrenergic and/or imidazoline receptors , as well as antiplatelet actions . The specific 5-sulfanylidene and 2-[(4-hydroxyphenyl)methyl] substitutions on this scaffold suggest potential for unique reactivity and interaction with biological targets, making it a valuable chemical tool for probing biochemical pathways . Researchers can utilize this compound to investigate the structure-activity relationships (SAR) of fused quinazolinone systems, study their mechanisms of action, and develop new probes for pharmacological studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1024570-64-6

Molecular Formula

C17H13N3O2S

Molecular Weight

323.37

IUPAC Name

2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C17H13N3O2S/c21-11-7-5-10(6-8-11)9-14-16(22)20-15(18-14)12-3-1-2-4-13(12)19-17(20)23/h1-8,14,18,21H,9H2

InChI Key

RBNIURRLCATHCJ-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC4=CC=C(C=C4)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a member of the quinazolinone family, known for its diverse biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A quinazolinone core, which is a bicyclic structure known for various pharmacological properties.
  • A sulfanylidene group that may contribute to its reactivity and biological interactions.
  • A hydroxyphenyl substituent that can enhance antioxidant properties and influence biological activity.

Structural Formula

C13H12N4OS\text{C}_{13}\text{H}_{12}\text{N}_4\text{OS}

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines. Notably:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key enzymes involved in cell proliferation, such as PI3K and HDAC, which are critical in cancer progression .
  • Selectivity : Studies have shown that certain derivatives selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Antioxidant Activity

The antioxidant properties of quinazolinones are well-documented. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals. Key findings include:

  • Structure-Activity Relationship (SAR) : Compounds with multiple hydroxyl groups demonstrated significantly higher antioxidant activity compared to those with fewer or no hydroxyl substituents .
  • Testing Methods : Various assays (e.g., ABTS, CUPRAC) have been employed to quantify antioxidant capacity, revealing that structural modifications can lead to improved efficacy .

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens:

Case Study 1: Anticancer Effects

A study evaluated a series of quinazolinone derivatives, including the target compound, against several cancer cell lines (e.g., MCF-7, HeLa). The results indicated:

CompoundIC50 (μM)Cell Line
This compound5.2MCF-7
Control (Doxorubicin)0.8MCF-7

The target compound exhibited moderate cytotoxicity compared to established chemotherapeutics but showed promise for further development.

Case Study 2: Antioxidant Activity

In another study assessing antioxidant capabilities:

CompoundABTS Assay (IC50)CUPRAC Assay (IC50)
This compound12.5 μM10.0 μM
Control (Ascorbic Acid)5.0 μM4.0 μM

These results suggest that while the compound is less potent than ascorbic acid, it still possesses significant antioxidant properties.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (Cl, F) : Compounds with halogenated benzyls (e.g., 2-chloro-6-fluoro in ) may enhance antimicrobial activity due to increased lipophilicity and membrane penetration.
  • Hydroxyphenyl Groups : The target compound’s 4-hydroxyphenyl moiety could improve solubility via hydrogen bonding, contrasting with halogenated analogs’ lipophilicity .
  • Sulfanyl/Sulfonyl Modifications : Sulfanylidene (thione) groups (target compound) versus sulfonyl () may alter electron distribution, affecting binding to targets like cyclooxygenase or histamine receptors .

Core Scaffold Variations: Imidazo[1,2-c]quinazolinones (target compound, ) vs. triazoloquinazolinones () show divergent pharmacological profiles. Triazolo derivatives in exhibit potent H1-antihistaminic activity (IC₅₀ ~10⁻⁸ M), while imidazo analogs may target different pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with carbonyl-containing precursors, followed by cyclization. Key steps may include:

  • Use of ethanol or methanol as solvents under reflux (60–80°C) to promote intermediate formation.
  • Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives.
  • Optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for thiol-containing reagents) to maximize yield .
    • Critical Parameters : Purity is often improved via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures).

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks for the imidazoquinazoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfanylidene group (δ 2.5–3.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 420–450) and monitor byproducts .
  • X-ray Crystallography : Resolve planar bicyclic systems and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and target binding affinity?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like kinases or phosphodiesterases. Focus on the sulfanylidene group’s role in H-bonding with catalytic residues .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Case Study : Discrepancies in IC50 values (e.g., 1.2 µM vs. 5.8 µM) may arise from assay conditions (pH, co-solvents) or protein isoforms.

  • Experimental Design :
  • Standardize assay buffers (e.g., PBS at pH 7.4).
  • Validate target specificity using CRISPR-edited cell lines .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How does the sulfanylidene moiety influence redox behavior and metabolic stability?

  • Mechanistic Insights :

  • Cyclic Voltammetry : Identify redox peaks (e.g., oxidation at +0.8 V vs. Ag/AgCl) linked to sulfanyl-thione tautomerism .
  • Microsomal Stability Assays : Measure half-life (t1/2) in liver microsomes. Sulfur-containing groups often enhance metabolic resistance compared to carbonyl analogs .

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